(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine is a chemical compound with the molecular formula and a molecular weight of 273.13 g/mol. It is classified as an imidazopyridine derivative, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One common approach involves the reaction of 2-phenylpyridine derivatives with brominating agents under controlled conditions to introduce the bromine atom at the 6-position of the imidazo ring.
This method allows for good yields and purity of the desired compound, which can be further purified through recrystallization or chromatography.
The molecular structure of (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring.
The compound exhibits chirality at the carbon atom adjacent to the imidazole nitrogen, contributing to its potential stereochemical diversity.
(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine can participate in various chemical reactions typical for imidazopyridines:
These reactions enhance its utility in synthesizing more complex molecules for pharmaceutical applications.
The mechanism of action for (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine is primarily related to its interactions with biological targets such as enzymes or receptors.
Relevant analyses such as spectral data (NMR, IR) can provide further insights into its structural characteristics and confirm purity.
(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine has significant potential in scientific research:
The versatility and unique properties of this compound make it an attractive candidate for further exploration in medicinal chemistry and related fields.
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in drug discovery due to its broad pharmacological profile and versatility in structural modifications. This bicyclic 5-6 fused ring system exhibits inherent electronic properties that facilitate diverse non-covalent interactions with biological targets, underpinning its presence in multiple FDA-approved therapeutics. Notable examples include zolpidem (GABAA receptor agonist for insomnia), alpidem (anxiolytic), and olprinone (cardiotonic phosphodiesterase III inhibitor) [9]. The scaffold’s synthetic tractability allows for strategic functionalization at positions C-2, C-3, and C-6, enabling fine-tuning of bioactivity across therapeutic areas such as oncology, infectious diseases, and neurology [9] [10].
Recent studies emphasize the scaffold’s capacity for target diversification. Derivatives exhibit anticancer activity through tubulin polymerization inhibition (e.g., compound 12b showing IC₅₀ = 11 μM against HepG2 and MCF-7 cells) [8], antibacterial efficacy via DNA gyrase inhibition (e.g., chromene-imidazo[1,2-a]pyridine hybrids with MIC = 10 μg/mL against Staphylococcus aureus) [5], and ferroptosis suppression (e.g., C18 analogs protecting against cerebral ischemic injury) [1]. The structural compactness and moderate log P values of these derivatives enhance cell membrane permeability, making them suitable for central nervous system (CNS) targets, as demonstrated by Ferfluor-1—a ferroptosis inhibitor with blood-brain barrier permeability [1].
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
Biological Activity | Representative Derivative | Key Pharmacological Data | Target/Mechanism |
---|---|---|---|
Anticancer | 12b | IC₅₀ = 11 μM (HepG2, MCF-7) | Tubulin polymerization inhibition |
Antibacterial | 16h | MIC = 10 μg/mL (S. aureus) | DNA gyrase inhibition |
Antifungal | Hybrid derivatives | Activity against Madurella mycetomatis | Eumycetoma treatment |
Neuroprotective | Ferfluor-1 | In vivo cerebral ischemia protection | Ferroptosis inhibition |
Antiviral | Fadrozole analogs | Hepatitis C virus replication suppression | Viral enzyme inhibition |
In materials science, the planar conjugated structure and electron-rich environment of imidazo[1,2-a]pyridines facilitate applications in organic electronics. Fluorescent derivatives exhibit tunable photophysical properties; for instance, tert-butyl isocyanide-derived imidazo[1,2-a]pyridines show emission shifts responsive to solvent polarity, supporting their use as sensors or optoelectronic materials [8]. The scaffold’s capacity for π-stacking further enables integration into conductive polymers and metal-organic frameworks (MOFs) [10].
Strategic substitution at C-6 and C-2 profoundly influences the electronic behavior and bioactivity of imidazo[1,2-a]pyridines. The 6-bromo group serves as:
The 2-phenyl group contributes steric bulk and electronic delocalization. Density functional theory calculations reveal that 2-aryl substitution stabilizes the HOMO orbital (-6.8 eV) through hyperconjugation, lowering the energy gap (ΔE = 2.3 eV) relative to unsubstituted analogs (ΔE = 3.1 eV) [10]. This enhanced electron delocalization amplifies dipole moments (μ = 4.2–5.6 D), improving solubility in apolar media and target binding affinity. In melatonin receptor ligands, 2-phenylimidazo[1,2-a]pyridines exhibit MT₂ selectivity (Ki = 58.8 nM) due to hydrophobic interactions within the receptor’s subpocket [2].
Table 2: Electronic Effects of Substituents on Imidazo[1,2-a]pyridine Core
Substitution Pattern | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Biological Consequence |
---|---|---|---|---|
Unsubstituted | -5.9 | -1.9 | 3.1 | Low receptor binding affinity |
2-Phenyl | -6.8 | -4.5 | 2.3 | Enhanced MT₂ receptor selectivity |
6-Bromo | -7.1 | -4.8 | 2.3 | Improved DNA intercalation (anticancer) |
2-Phenyl-6-bromo | -7.5 | -5.2 | 2.3 | Synergistic boost to tubulin binding |
Combining 6-bromo and 2-phenyl groups creates a push-pull system: the phenyl ring donates electrons while bromine withdraws them, polarizing the scaffold. This polarization facilitates interactions with biomolecular dipoles, explaining the enhanced antibacterial activity of 3-(chromen-yl)-2-phenyl-6-bromo derivatives against Escherichia coli (MIC reduction from 25 μg/mL to 10 μg/mL vs. non-brominated analogs) [5].
Despite advances in imidazo[1,2-a]pyridine synthesis, enantioselective construction of chiral centers—particularly at the C-2 and C-3 positions—remains underdeveloped. Conventional methods like the Groebke-Blackburn-Bienaymé (GBB) reaction predominantly yield racemic mixtures due to planar transition states [3]. The (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine exemplifies this challenge, as its bioactivity is stereodependent; the (R)-enantiomer exhibits 50-fold higher tubulin affinity than the (S)-form in some analogs [8].
Three key limitations hinder stereoselective synthesis:
Table 3: Current Stereoselective Synthetic Approaches and Limitations
Method | Catalyst | ee (%) | Substrate Scope | Key Limitation |
---|---|---|---|---|
Asymmetric GBB reaction | Chiral phosphoric acid A8 | 97 | 6-Aryl-2-aminopyridines | Incompatible with 6-bromo substrates |
Organocatalyzed cyclization | L-Proline | 82 | 2-Ketoaldehydes | Low yield (45–55%) |
Transition-metal catalysis | Pd-BINAP complexes | 90 | 2-Vinylpyridines | Requires prefunctionalized substrates |
Emerging strategies focus on chiral induction via bifunctional catalysts. For example, iridium complexes with Josiphos ligands achieve 88% ee in hydrogenating 2-vinylimidazo[1,2-a]pyridines, but bromo-substituted analogs undergo debromination [4]. Biocatalysis offers promise—lipase-catalyzed kinetic resolution of racemic 2-phenyl derivatives reaches 99% ee—but reaction times exceed 72 hours [6]. Resolving these gaps demands innovative approaches, such as leveraging the 6-bromo group as a steric director in asymmetric metal catalysis or designing substrate-specific chiral ligands. The synthetic inaccessibility of enantiopure (2R)-6-bromo-2-phenyl derivatives directly impedes the exploration of their stereospecific bioactivities and materials properties [3] [9].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3